

NSD2-PWWP1 domain function

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Compound of Interest

Compound Name: MR837

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An In-depth Technical Guide on the Core Function of the NSD2-PWWP1 Domain

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone lysine methyltransferase.^[1] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with actively transcribed genes.^{[1][2]} Aberrant expression, amplification, or mutation of NSD2 is strongly implicated in various cancers, most notably in multiple myeloma through the t(4;14) translocation and in pediatric acute lymphoblastic leukemia via hyperactivating mutations.^{[2][3][4]}

NSD2 is a large, multi-domain protein containing a catalytic SET domain, five PHD zinc fingers, a high mobility group (HMG) box, and two Proline-Tryptophan-Tryptophan-Proline (PWWP) domains.^{[1][5]} These non-catalytic domains, particularly the PWWP domains, are critical "reader" modules that interpret the histone code and regulate NSD2's function and localization. This guide focuses on the N-terminal PWWP domain, NSD2-PWWP1, exploring its core functions, structural basis of interaction, role in NSD2 regulation, and its emergence as a promising therapeutic target.

Core Function: A Bivalent Chromatin Reader

The primary function of the NSD2-PWWP1 domain is to act as a chromatin-recognition module. It specifically binds to the product of NSD2's own enzymatic activity, dimethylated histone H3 at lysine 36 (H3K36me2), and also to H3K36me3.^{[1][2][3][6]} This interaction is crucial for anchoring and stabilizing the NSD2 protein at its chromatin targets.^{[2][3][7]}

The structural basis for this recognition lies within two key features of the PWWP1 domain:

- **Aromatic Cage:** A conserved hydrophobic pocket formed by the side chains of three aromatic amino acids (Y233, W236, and F266) directly engages the methylated lysine residue of the histone tail.^{[4][8]} This cage uses cation- π and hydrophobic interactions to recognize and bind the methyl mark.
- **DNA-Binding Surface:** Adjacent to the aromatic cage, the PWWP1 domain possesses a basic surface that interacts with the phosphate backbone of nucleosomal DNA.^{[1][2][6]}

This dual-recognition capability—engaging both the histone modification and the DNA backbone simultaneously—allows for a high-affinity interaction with the nucleosome, the fundamental repeating unit of chromatin.

Regulatory Role and Functional Implications

The NSD2-PWWP1 domain's reader function is integral to regulating the broader cellular activities of the NSD2 enzyme.

- **Positive Feedback and Epigenetic Spreading:** By binding to its own catalytic product (H3K36me2), the PWWP1 domain establishes a positive feedback loop. This mechanism is believed to facilitate the spreading and propagation of the H3K36me2 mark along the chromatin fiber, reinforcing the transcriptional state of target genes.^{[3][8]}
- **Nuclear Localization:** The PWWP1 domain is critical for the proper sub-nuclear localization of NSD2. Chemical or genetic disruption of the PWWP1 domain's function causes the NSD2 protein to accumulate in the nucleolus, away from its chromatin targets.^{[2][6][9]} This phenocopies NSD2 isoforms that lack the PWWP1 domain due to cancer-associated translocations.^{[2][6]}
- **Oncogenic Activity:** The ability of NSD2 to promote cellular proliferation is compromised when the PWWP1 domain's binding to H3K36me2 is abrogated through mutations.^[3] This highlights that the reader function, not just the catalytic activity, is essential for NSD2's oncogenic potential. While mutations in the PWWP1 domain can inhibit cancer cell proliferation, they have only a modest effect on global levels of H3K36me2, indicating that other domains, such as the PHD fingers, are also critical for NSD2's enzymatic activity and chromatin association.^{[2][4][5]}

The NSD2-PWWP1 Domain as a Therapeutic Target

Given the difficulty in developing highly selective inhibitors against the catalytic SET domain of NSD2, the PWWP1 domain has emerged as an attractive alternative therapeutic target.[\[10\]](#)[\[11\]](#) Antagonizing the PWWP1-H3K36me2 interaction with small molecules offers a distinct mechanism to disrupt NSD2 function. This strategy aims to delocalize NSD2 from chromatin, thereby inhibiting its gene regulatory and oncogenic activities.[\[2\]](#)[\[4\]](#) Several small-molecule inhibitors have been developed that bind within the aromatic cage of the PWWP1 domain, successfully competing with the histone mark.[\[2\]](#)[\[8\]](#)[\[10\]](#)[\[12\]](#)

Data Presentation

Table 1: Quantitative Data for NSD2-PWWP1 Inhibitors

Compound/Inhibitor	Assay Type	Measured Value	Unit	Reference
MR837 (3f)	Surface Plasmon Resonance (SPR)	Kd = 3.4	μM	[4] [8]
UNC6934	Surface Plasmon Resonance (SPR)	Kd = 91	nM	[12] [13]
UNC6934	NanoBRET Cellular Assay	IC50 = 1.23	μM	[12]
BI-9321	TR-FRET (NSD3-PWWP1)	IC50 = 0.2	μM	[8]
NSD2-IN-1 (38)	TR-FRET	IC50 = 0.11	μM	[8] [14]
NSD2-IN-1 (38)	Cell Proliferation (MM1S)	IC50 = 10.95	μM	[8]
NSD2-PWWP1-IN-1 (31)	TR-FRET	IC50 = 0.64	μM	[14]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is a generalized method for measuring the binding kinetics and affinity between the NSD2-PWWP1 domain and a small-molecule inhibitor.

- Protein Immobilization:
 - A purified, recombinant human NSD2-PWWP1 domain (e.g., residues 211-350) is expressed and purified.[\[12\]](#)
 - The protein is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - The NSD2-PWWP1 protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface until the desired immobilization level is reached.
 - Remaining active sites on the surface are deactivated by injecting ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.
- Binding Analysis:
 - A dilution series of the small-molecule inhibitor is prepared in a suitable running buffer (e.g., HBS-EP+).
 - Each concentration of the inhibitor is injected over the reference and protein-coated flow cells for a set association time, followed by an injection of running buffer for a set dissociation time.
 - The sensor surface is regenerated between cycles if necessary, using a pulse of a mild denaturant (e.g., Glycine-HCl).
- Data Processing:
 - The response data from the reference flow cell is subtracted from the active cell to correct for bulk refractive index changes.

- The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

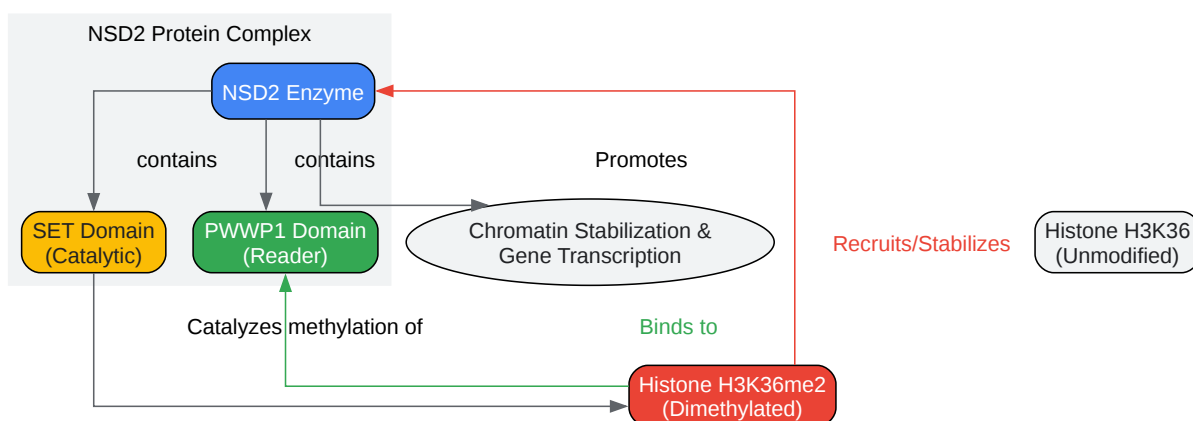
NanoBRET™ Cellular Assay for Target Engagement

This protocol describes a method to measure the interaction between the NSD2-PWWP1 domain and histone H3 within live cells, and its disruption by an inhibitor.[\[7\]](#)

- Cell Preparation and Transfection:
 - U2OS cells are seeded in 96-well plates.
 - After 24 hours, cells are co-transfected with two plasmids: one encoding the NSD2-PWWP1 domain fused to a NanoLuc® luciferase (the donor) and another encoding histone H3 fused to a HaloTag® (the acceptor). A 1:10 donor-to-acceptor plasmid ratio is often optimal.[\[7\]](#)
- Labeling and Compound Treatment:
 - 24 hours post-transfection, the HaloTag® is labeled by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the media and incubating for several hours.
 - The media is replaced with fresh media containing a serial dilution of the test compound (e.g., UNC6934) or a vehicle control.[\[7\]](#)
- BRET Measurement:
 - The NanoLuc® luciferase substrate (furimazine) is added to all wells.
 - The plate is immediately read on a luminometer capable of sequentially measuring the filtered light emissions from the donor (e.g., 460 nm) and the acceptor (e.g., >610 nm).
- Data Analysis:
 - The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.

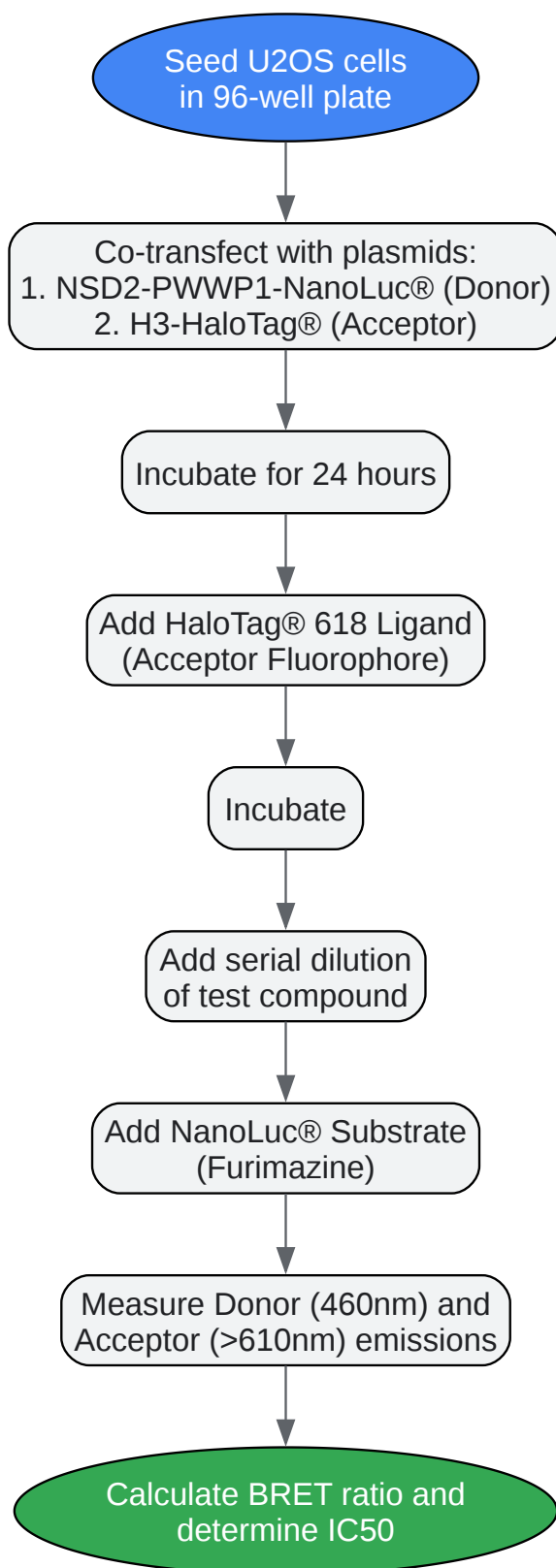
- The data is normalized to the vehicle control, and the resulting dose-response curve is fitted using a four-parameter logistic regression to determine the IC₅₀ value of the inhibitor.

Mandatory Visualizations



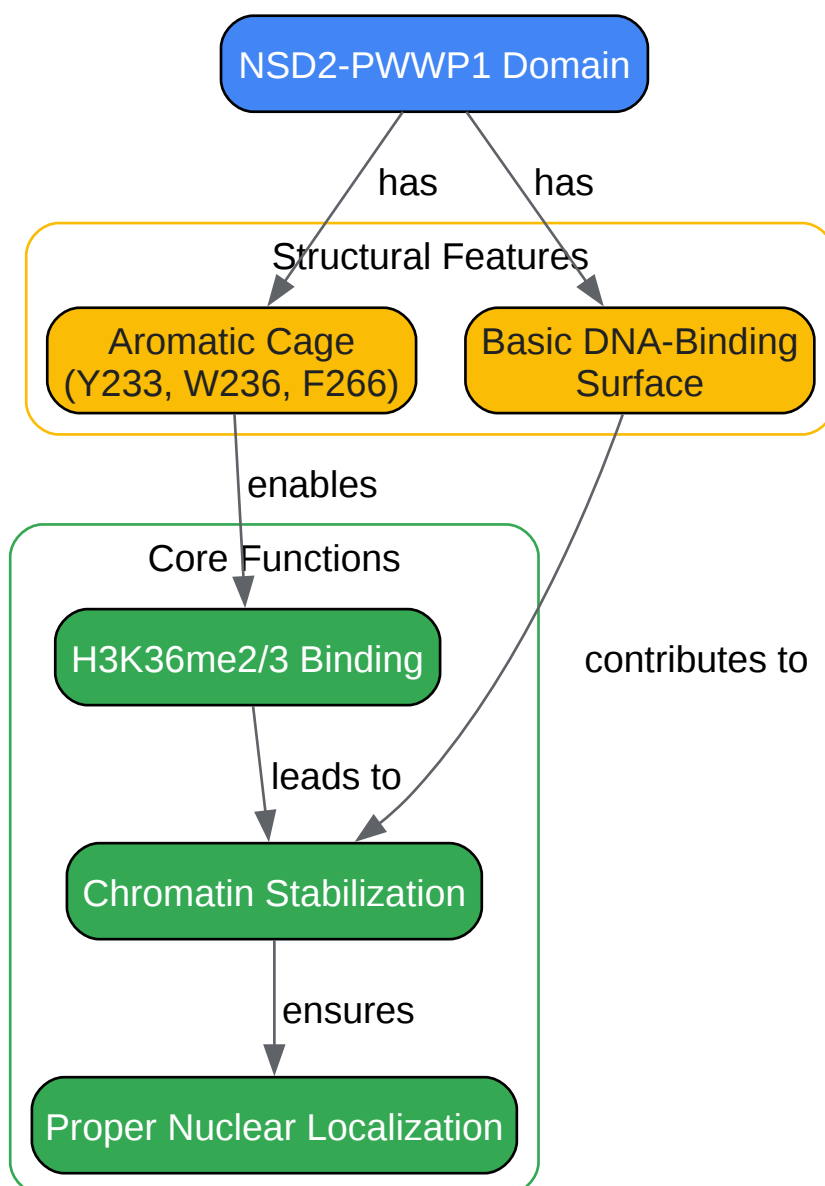
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Caption: A diagram illustrating the positive feedback loop of the NSD2-PWWP1 domain function.



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Caption: Experimental workflow for the NanoBRET™ cellular assay to measure protein interaction.



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